molecular formula C11H11N3O B1481573 1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098139-34-3

1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481573
CAS No.: 2098139-34-3
M. Wt: 201.22 g/mol
InChI Key: HQRRRRORXJMVJC-UHFFFAOYSA-N
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Description

1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that combines the structural features of furan, imidazole, and pyrazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-furylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone, which then undergoes cyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
  • 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
  • 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Uniqueness

1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. This positioning can lead to distinct biological activities compared to its analogs .

Properties

IUPAC Name

1-ethyl-6-(furan-3-yl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-13-4-5-14-11(13)7-10(12-14)9-3-6-15-8-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRRRRORXJMVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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